Home > Products > Screening Compounds P132482 > N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 890940-59-7

N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-2973063
CAS Number: 890940-59-7
Molecular Formula: C24H18ClN5O
Molecular Weight: 427.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Kinase inhibitors: Many pyrazolo[3,4-d]pyrimidine derivatives exhibit potent inhibitory activity against various kinases, including Src, FLT3, and CDK4. [, , , , , , ]
  • Anticancer agents: Due to their kinase inhibitory properties, these compounds show promise as anticancer agents in various cancer types, including breast cancer, leukemia, neuroblastoma, and thyroid cancer. [, , , , ]
  • Antimicrobial agents: Some derivatives exhibit antibacterial and antifungal properties. []
  • Antidiabetic agents: Certain compounds demonstrate potential for managing type 2 diabetes by inhibiting α-glucosidase and exhibiting antioxidant properties. []
Synthesis Analysis
  • Formation of the pyrazole ring: This can be achieved through reactions of hydrazines with various starting materials such as β-ketoesters, β-ketoaldehydes, or α-cyanoacetamides. [, , , , , , ]
  • Construction of the pyrimidine ring: Cyclization reactions are commonly employed, utilizing reagents such as formamide, triethyl orthoformate, or cyclic anhydrides. [, , , , ]
  • Introduction of substituents: Various functional groups can be introduced at different positions of the pyrazolo[3,4-d]pyrimidine scaffold through nucleophilic substitution, condensation reactions, or alkylation. [, , , , , , , ]
Molecular Structure Analysis

The pyrazolo[3,4-d]pyrimidine core structure consists of two fused rings: a pyrazole ring and a pyrimidine ring. The specific biological activity and physicochemical properties are highly dependent on the type and position of substituents attached to this core structure. [, , , , ]

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are routinely used to characterize the molecular structure of these compounds. [, , , , ]

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives is largely dependent on their target protein. As kinase inhibitors, they typically bind to the ATP-binding pocket of the kinase, competing with ATP and preventing its binding and subsequent phosphorylation activity. [, , ]

For other biological activities, the mechanism might involve binding to specific receptors or interfering with enzymatic pathways. [, , ]

Physical and Chemical Properties Analysis
  • Solubility: Variations in solubility in different solvents based on polarity and functional groups. []
  • Melting point: Depending on the specific compound and its structure. []

Techniques like NMR, IR, and mass spectrometry are used to analyze these properties. [, , , , , ]

Applications
  • Drug discovery: They serve as promising lead compounds for developing new drugs targeting various diseases, including cancer, inflammatory disorders, and infectious diseases. [, , , , , , ]
  • Chemical probes: These compounds can be used as tools to investigate cellular signaling pathways and elucidate the roles of specific kinases or other target proteins. [, , , ]
  • Biomarkers: Certain pyrazolo[3,4-d]pyrimidines labeled with radioisotopes like fluorine-18 have potential as positron emission tomography (PET) tracers for imaging specific targets in vivo. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor developed through structure-guided drug design. It exhibits high potency against FLT3-ITD mutant and related oncogenic mutations, including FLT3-D835Y/H/V, FLT3-ITD-D835Y/I/N/A/G/Del, and FLT3-ITD-F691L. CHMFL-FLT3-213 significantly affects FLT3-ITD mediated signaling pathways and induces apoptosis by arresting the cell cycle in the G0/G1 phase. In vivo studies demonstrated acceptable bioavailability and significant tumor growth suppression in a MV4-11 cell xenograft model without obvious toxicity.

N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description: 13an is a multikinase inhibitor that potently inhibits Src, KDR, and several kinases involved in the MAPK signal transduction pathway. It demonstrates potent anti-TNBC activities both in vitro and in vivo, with good pharmacokinetic properties and low toxicity.

1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (S29)

Compound Description: S29 is a cytoplasmic tyrosine kinase (c-SRC) inhibitor investigated for its anti-tumor effects on aggressive neuroblastomas. Its cellular uptake and pharmacokinetics are currently under investigation for improvement. S29 has shown to exert anti-tumoral effects on a neuroblastoma cell line (SK-N-BE2 cells) when conjugated with graphene oxide (GO) nanoparticles.

Properties

CAS Number

890940-59-7

Product Name

N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C24H18ClN5O

Molecular Weight

427.89

InChI

InChI=1S/C24H18ClN5O/c1-16-2-8-19(9-3-16)30-24-22(14-28-30)23(26-15-27-24)29-18-6-12-21(13-7-18)31-20-10-4-17(25)5-11-20/h2-15H,1H3,(H,26,27,29)

InChI Key

MIGTWNUSSDNKNH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.